3-Methyl-3-butenyl 2-methylisocrotonate

GC-MS identification Kovats retention index essential oil analysis

3-Methyl-3-butenyl 2-methylisocrotonate (CAS 83783-83-9), also systematically named 3-methylbut-3-enyl (Z)-2-methylbut-2-enoate and commonly referred to as isoprenyl angelate, is a C10H16O2 fatty acid ester belonging to the angelate ester class. It features a cis (Z) configuration at the 2-position of the 2-methyl-2-butenoic acid moiety esterified with 3-methyl-3-buten-1-ol.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 83783-83-9
Cat. No. B12669601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-butenyl 2-methylisocrotonate
CAS83783-83-9
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCCC(=C)C
InChIInChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5-
InChIKeyLMPCYQLIAVCCCL-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-butenyl 2-methylisocrotonate (CAS 83783-83-9) Procurement Guide: Compound Identity and Analytical Baseline


3-Methyl-3-butenyl 2-methylisocrotonate (CAS 83783-83-9), also systematically named 3-methylbut-3-enyl (Z)-2-methylbut-2-enoate and commonly referred to as isoprenyl angelate, is a C10H16O2 fatty acid ester belonging to the angelate ester class. It features a cis (Z) configuration at the 2-position of the 2-methyl-2-butenoic acid moiety esterified with 3-methyl-3-buten-1-ol [1]. The compound is a naturally occurring constituent of Roman chamomile (Anthemis nobilis) essential oil [2] and is recognized in the fragrance industry for its distinctive olfactory profile. Key computed physicochemical parameters include a density of 0.907 g/cm³, a boiling point of approximately 221.4 °C at 760 mmHg, and a flash point of 91.85 °C .

Why 3-Methyl-3-butenyl 2-methylisocrotonate Cannot Be Generically Substituted: Structural Nuances That Drive Functional Divergence


Within the angelate ester family, seemingly minor structural variations—the position of unsaturation in the alcohol moiety, the stereochemistry (Z vs. E) of the acid double bond, and the branching pattern of the alkyl chain—produce markedly different chromatographic retention behavior and divergent olfactory profiles [1][2]. The 141-compound angelate/tiglate library synthesized by Adams and Dev (2010) demonstrated that each structural variant possesses a unique Kovats retention index and mass spectrum, enabling unambiguous analytical differentiation [1]. Critically, US Patent 4,613,680 provides direct head-to-head evidence that 3-methyl-3-butenyl angelate and its closest constitutional isomer 3-methyl-2-butenyl angelate (prenyl angelate) exhibit distinct fragrance characteristics and formulation utilities, proving that these compounds are not interchangeable in perfumery applications [2]. Procurement based solely on structural similarity or in-class membership without reference to specific stereochemical and positional identity risks obtaining a compound with fundamentally different analytical and functional properties.

Quantitative Differentiation Evidence for 3-Methyl-3-butenyl 2-methylisocrotonate Versus Its Closest Analogs


Kovats Retention Index Differentiation: Isoprenyl Angelate vs. Isoprenyl Tiglate vs. Prenyl Angelate on DB-5

On a DB-5 capillary column, 3-methyl-3-butenyl 2-methylisocrotonate (isoprenyl angelate) exhibits a Kovats retention index (RI) of 1336, substantially higher than both its trans (E) isomer isoprenyl tiglate (RI = 1199) and its constitutional isomer prenyl angelate (3-methyl-2-butenyl angelate, RI = 1190) [1][2][3]. These three isomeric compounds share the same molecular formula (C10H16O2) and molecular weight (168.23 g/mol) yet are cleanly resolved by GC, with RI separations of 137 and 146 units respectively, far exceeding the minimum needed for unambiguous peak assignment [1].

GC-MS identification Kovats retention index essential oil analysis

Olfactory Profile Divergence: 3-Methyl-3-butenyl Angelate vs. 3-Methyl-2-butenyl Angelate in Perfumery Formulations

US Patent 4,613,680 provides a direct olfactory comparison between the two C10H16O2 angelate positional isomers. The target compound, 3-methyl-3-butenyl angelate (formula 4-b), is described as 'especially effective for giving flower-like natural green note and modifying spicy note' and functions as 'a modifier of ylang-ylang oil and jasmine compounds' [1]. In contrast, its isomer 3-methyl-2-butenyl angelate (prenyl angelate, formula 4-a) is characterized by a 'bergamot-like fragrance with flavor of flower-like green note' and is effective for 'herbal-type, citrus-note and lavender-note compounding' [1]. Despite sharing the angelate acid moiety, the shift of the double bond from the 3-position to the 2-position in the alcohol chain fundamentally redirects formulation utility from spicy-floral (ylang-ylang/jasmine) to citrus-herbal (bergamot/lavender) applications.

fragrance chemistry perfumery formulation odor characterization

Stereochemical Identity as a Functional Determinant: Angelate (Z) vs. Tiglate (E) Configuration

The target compound possesses the (Z) configuration at the 2-methyl-2-butenoate double bond, classifying it as an angelate. The corresponding (E) isomer, 3-methyl-3-butenyl tiglate (isoprenyl tiglate), is a distinct chemical entity with a Kovats RI of 1199 (vs. 1336 for the angelate) on DB-5 [1]. The stereochemical configuration is functionally consequential: the Adams and Dev (2010) study synthesized 141 angelate/tiglate pairs specifically because the Z and E forms exhibit different mass spectral fragmentation patterns and cannot be reliably distinguished without authentic reference standards [1]. Furthermore, the natural abundance ratio of isoprenyl angelate to isoprenyl tiglate in Roman chamomile oil is approximately 14:1 (0.69% vs. 0.05% relative ratio), indicating that the angelate form is the biologically relevant stereoisomer in this botanical source [2].

stereochemistry angelate-tiglate differentiation odor structure-activity

Physicochemical Property Comparison: Isoprenyl Angelate vs. Isoprenyl Acetate and Butanoate Analogs

When comparing esters sharing the identical 3-methyl-3-butenyl alcohol moiety, the acid component drives significant physicochemical divergence. The target compound (angelate, C10H16O2, MW 168.24) has a calculated boiling point of 221.4 °C (at 760 mmHg), density of 0.907 g/cm³, and flash point of 91.85 °C . The corresponding acetate ester (isoprenyl acetate, C7H12O2, MW 128.17) boils at 147.3 °C—approximately 74 °C lower—with a density of ~0.90 g/cm³ and flash point of 56.8 °C, reflecting the smaller acid moiety . The butanoate analog (3-methyl-3-butenyl butanoate, C9H16O2, MW 156.22) has intermediate properties but with an MW differing by ~12 Da from the target [1]. These differences impact volatility, headspace performance in fragrance applications, and solvent selection for formulation.

physicochemical properties boiling point density flash point

Evidence-Backed Application Scenarios for 3-Methyl-3-butenyl 2-methylisocrotonate Procurement


Authenticated Reference Standard for GC-MS Identification of Angelate Esters in Essential Oil Research

Based on the uniquely discriminating Kovats RI of 1336 on DB-5 (∆RI ≥ 137 from both the tiglate and prenyl isomers) [1], 3-methyl-3-butenyl 2-methylisocrotonate serves as a definitive chromatographic standard for identifying this specific angelate ester in complex essential oil matrices. The Adams and Dev (2010) 141-compound library provides validated mass spectral and retention index data that depend on authentic reference materials [1]. Procurement of the correct (Z)-angelate stereoisomer is essential for building accurate GC-MS spectral libraries used in natural product authentication.

Specialty Fragrance Ingredient for Ylang-Ylang and Jasmine Accord Modification

As documented in US Patent 4,613,680, this compound is 'especially effective as a modifier of ylang-ylang oil and jasmine compounds,' imparting a 'flower-like natural green note' with spicy modifying character [2]. This specific formulation utility is not provided by the prenyl angelate isomer, which instead serves bergamot, citrus, and lavender accords [2]. Fragrance formulators seeking to enhance or modify ylang-ylang and jasmine compositions should specify the 3-methyl-3-butenyl positional isomer to achieve the intended olfactory outcome.

Natural Product Authenticity Marker for Roman Chamomile Essential Oil

3-Methyl-3-butenyl 2-methylisocrotonate is a documented constituent of Roman chamomile (Anthemis nobilis) essential oil [3]. Its presence, along with the characteristic angelate-to-tiglate ratio (~14:1), can serve as a botanical authenticity marker distinguishing genuine Roman chamomile oil from adulterated or reconstructed products. Analytical procurement of this compound as a reference material enables robust quality control protocols for essential oil authentication laboratories.

Synthetic Intermediate for Angelate Ester Library Construction

The patent literature establishes a transesterification pathway wherein methyl angelate is reacted with 3-methyl-3-buten-1-ol in the presence of a catalyst (e.g., dioctyltin laurate) to yield the target compound with a boiling point of approximately 221 °C for purification by distillation [2]. Researchers constructing angelate ester libraries for structure-odor relationship studies or for screening bioactivity require the authentic compound as a synthetic benchmark and analytical reference point.

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